molecular formula C14H21NO3 B3371708 (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester CAS No. 77184-09-9

(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B3371708
CAS No.: 77184-09-9
M. Wt: 251.32 g/mol
InChI Key: PCQJVQVOOVYDST-UHFFFAOYSA-N
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Description

(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a phenyl group, a hydroxyethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with phenylacetic acid and tert-butyl carbamate.

    Formation of Intermediate: Phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine (TEA) to form the desired ester.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a catalyst for bromination.

Major Products

    Oxidation: Formation of phenylacetone or benzaldehyde.

    Reduction: Formation of (2-Hydroxy-2-phenyl-ethyl)-methyl alcohol.

    Substitution: Formation of nitrophenyl or halophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as prodrugs, releasing active pharmaceutical ingredients under specific conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid derivatives: These compounds share the phenylacetic acid backbone but differ in their functional groups.

    Carbamate esters: Compounds like tert-butyl carbamate share the ester functionality but have different substituents.

Uniqueness

(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester is unique due to its combination of a hydroxyethyl group and a phenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-phenylethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9,12,16H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQJVQVOOVYDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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